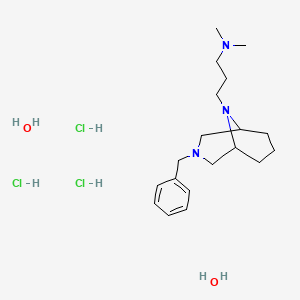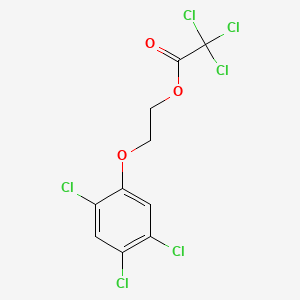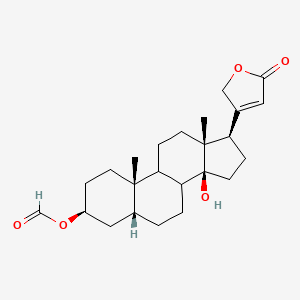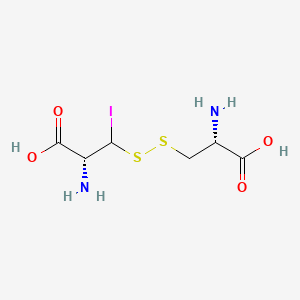
3-Iodo-L-cystine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-L-cystine is a derivative of the amino acid cystine, where an iodine atom is substituted at the third position of the cystine molecule Cystine itself is formed by the oxidation of two cysteine molecules, linked by a disulfide bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-cystine typically involves the iodination of L-cystine. One common method is the reaction of L-cystine with iodine in the presence of an oxidizing agent. The reaction conditions often include an aqueous medium and a controlled temperature to ensure the selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Iodo-L-cystine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield two molecules of 3-Iodo-L-cysteine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 3-Iodo-L-cysteine.
Substitution: Various substituted cystine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-L-cystine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein folding and stability due to the presence of the disulfide bond.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Iodo-L-cystine involves its interaction with various molecular targets and pathways:
Disulfide Bond Formation: The disulfide bond in this compound plays a crucial role in protein folding and stability.
Iodine Substitution: The iodine atom can participate in electrophilic substitution reactions, making the compound reactive towards nucleophiles.
Redox Reactions: The compound can undergo redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-L-cystine can be compared with other similar compounds, such as:
L-cystine: The parent compound without the iodine substitution.
3-Chloro-L-cystine: A similar compound with a chlorine atom instead of iodine.
3-Bromo-L-cystine: A similar compound with a bromine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential use in radiolabeling for medical imaging.
Eigenschaften
CAS-Nummer |
1320-92-9 |
|---|---|
Molekularformel |
C6H11IN2O4S2 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-3-iodopropanoic acid |
InChI |
InChI=1S/C6H11IN2O4S2/c7-4(3(9)6(12)13)15-14-1-2(8)5(10)11/h2-4H,1,8-9H2,(H,10,11)(H,12,13)/t2-,3-,4?/m0/s1 |
InChI-Schlüssel |
SYTYTNVDDJFQEM-LPGMDIISSA-N |
Isomerische SMILES |
C([C@@H](C(=O)O)N)SSC([C@@H](C(=O)O)N)I |
Kanonische SMILES |
C(C(C(=O)O)N)SSC(C(C(=O)O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


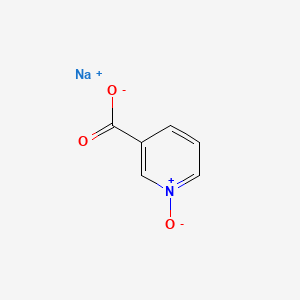
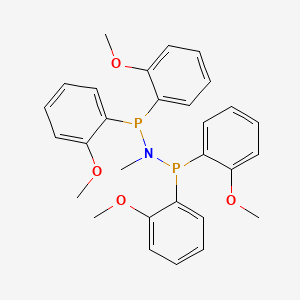

![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)


![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
